molecular formula C19H16ClNO5 B2374121 (3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one CAS No. 1144493-88-8

(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No. B2374121
CAS RN: 1144493-88-8
M. Wt: 373.79
InChI Key: HOJCDDWHLNMIOA-XFXZXTDPSA-N
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Description

The compound contains an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a trimethoxyphenyl group attached to it. The presence of these groups could potentially confer interesting biological activities to the compound .


Molecular Structure Analysis

The compound has several functional groups including a carbonyl group, a chloro group, and a trimethoxyphenyl group. These groups can participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions including nucleophilic substitutions, eliminations, and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and functional groups. For instance, the presence of the carbonyl group and the chloro group could affect the compound’s reactivity and polarity .

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and functional groups. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the presence of the trimethoxyphenyl group, it could potentially exhibit interesting biological activities .

properties

IUPAC Name

(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO5/c1-24-15-7-10(8-16(25-2)18(15)26-3)14(22)9-12-11-5-4-6-13(20)17(11)21-19(12)23/h4-9H,1-3H3,(H,21,23)/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJCDDWHLNMIOA-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=C2C3=C(C(=CC=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C\2/C3=C(C(=CC=C3)Cl)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one

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